Ortho‑Bromo Substituent Confers a Distinct Electrostatic and Steric Profile Relative to 2‑Fluoro and 4‑Cyano Analogs
In the SHP2 allosteric inhibitor patent family (US 10,988,466, US 11,702,392), the 2‑bromophenyl substituent is specifically exemplified alongside 2‑fluorophenyl and 4‑cyanophenyl variants, with the bromine atom providing a larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and a polarizable σ‑hole that can engage in halogen bonding with backbone carbonyls in the SHP2 tunnel pocket [1][2]. This physicochemical difference is consequential: within the same scaffold series, SHP2 IC₅₀ values for halogen‑substituted analogs span from 5 nM to 200 nM depending on substituent identity and position [3], establishing that the 2‑bromophenyl congener occupies a distinct position on the potency landscape.
| Evidence Dimension | Halogen substituent effect on SHP2 inhibition potency within the pyrazine–thiophene scaffold class |
|---|---|
| Target Compound Data | 2‑bromophenyl substituent (Br; van der Waals radius 1.85 Å; capable of halogen‑bond donation) |
| Comparator Or Baseline | 2‑fluorophenyl (F; vdW 1.47 Å; weak halogen‑bond donor) and 4‑cyanophenyl (CN; linear geometry; H‑bond acceptor only) analogs disclosed in US 10,988,466 |
| Quantified Difference | Class‑wide SHP2 IC₅₀ range of 5–200 nM across halogen variants; the 2‑Br analog is positioned for intermediate-to-high potency with distinct binding‑mode geometry |
| Conditions | SHP2 DiFMUP surrogate‑substrate biochemical assay (0.5 nM SHP2, peptide activation); patent data collated across US 10,988,466 and US 11,702,392 exemplars |
Why This Matters
Procurement of the 2‑bromophenyl variant rather than a 2‑fluoro or 4‑cyano surrogate ensures that the halogen‑bonding and steric occupancy characteristics of the lead series are preserved, which is critical when replicating published SAR or prosecuting a patent‑defined chemical space.
- [1] Jacobio Pharmaceuticals Co., Ltd. Novel heterocyclic derivatives useful as SHP2 inhibitors. U.S. Patent 10,988,466 B2, issued April 27, 2021. View Source
- [2] Jacobio Pharmaceuticals Co., Ltd. Heterocyclic derivatives useful as SHP2 inhibitors. U.S. Patent 11,702,392 B2, issued July 18, 2023. View Source
- [3] Jacobio Pharmaceuticals Co., Ltd. BindingDB entries BDBM497004, BDBM497129, BDBM50588245: SHP2 DiFMUP inhibition data for compounds exemplified in US 11,001,561 and US 11,702,392. BindingDB (2021–2023). View Source
